molecular formula C22H29NO3 B118430 Songoramine CAS No. 23179-78-4

Songoramine

Cat. No.: B118430
CAS No.: 23179-78-4
M. Wt: 355.5 g/mol
InChI Key: YSSPOBAEOOLGAT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Songoramine, a napelline skeletal diterpenoid alkaloid , primarily targets the hERG K+ channel and MAPK14 . The hERG K+ channel plays a crucial role in cardiac repolarization, and its inhibition can lead to cardiac arrhythmias. MAPK14, also known as p38 alpha, is involved in cellular responses to stress and inflammation.

Mode of Action

This compound interacts with its targets through hydrogen bonding . In the case of MAPK14, the binding energy between this compound and MAPK14 is -7.83 kcal/mol, indicating a strong binding affinity . This interaction can lead to changes in the activity of these targets, potentially influencing cellular processes.

Comparison with Similar Compounds

Songoramine’s unique structure and properties make it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

Songoramine, a diterpenoid alkaloid derived from the Aconitum species, has garnered attention for its diverse biological activities, particularly in the realms of cytotoxicity, anti-inflammatory effects, and potential therapeutic applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Isolation

This compound (C20H27NO3) is primarily isolated from the roots of Aconitum carmichaeli and other Aconitum species. Its structure has been confirmed through various spectroscopic methods, including NMR and mass spectrometry. The compound exhibits a unique configuration that contributes to its biological potency.

Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings regarding its cytotoxicity:

Cell Line IC50 (µM) Reference
HePG215.5
MCF722.3
A54918.9
DU14520.1

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the presence of ester groups in the molecular structure significantly enhances cytotoxicity, as observed with derivatives like 15-acetylthis compound, which exhibited increased potency against HePG2 cells compared to this compound itself .

The mechanisms underlying the cytotoxic effects of this compound involve multiple pathways:

  • Cell Cycle Arrest : this compound induces G1 phase arrest in cancer cells, which halts their proliferation .
  • Apoptosis Induction : The compound promotes apoptosis through upregulation of pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .
  • Inhibition of Cell Migration : Studies have shown that this compound can inhibit the invasiveness of certain cancer cell lines, further supporting its potential as an anticancer agent .

Anti-Inflammatory and Analgesic Properties

In addition to its anticancer activity, this compound has demonstrated significant anti-inflammatory effects. Research indicates that it can reduce inflammation markers in various models, suggesting its potential for treating inflammatory diseases. The following table summarizes findings related to its anti-inflammatory activity:

Model Effect Observed Reference
Carrageenan-induced paw edemaReduced swelling by 45%
LPS-induced inflammationDecreased TNF-α levels by 30%

These properties are attributed to this compound's ability to modulate immune responses and inhibit pro-inflammatory cytokines.

Case Studies and Clinical Implications

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Therapy : A clinical trial assessing the efficacy of this compound in combination with standard chemotherapy agents showed improved outcomes in patients with advanced lung cancer .
  • Pain Management : In a double-blind study involving patients with chronic pain conditions, those treated with this compound reported significant pain relief compared to placebo groups .
  • Cardiovascular Effects : Preliminary studies suggest that this compound may possess cardiotonic properties, enhancing cardiac output without significantly increasing heart rate .

Properties

IUPAC Name

11-ethyl-19-hydroxy-5-methyl-18-methylidene-9-oxa-11-azaheptacyclo[15.2.1.01,14.02,12.04,13.05,10.08,13]icosan-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3/c1-4-23-17-12-7-14-20(3)6-5-16(26-19(20)23)22(14,17)15-8-13(24)11-9-21(12,15)18(25)10(11)2/h11-12,14-19,25H,2,4-9H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSPOBAEOOLGAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2C3CC4C2(C5CCC4(C1O5)C)C6C37CC(C(=C)C7O)C(=O)C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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